molecular formula C10H16ClNO3 B3170522 Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride CAS No. 944467-99-6

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride

Cat. No.: B3170522
CAS No.: 944467-99-6
M. Wt: 233.69
InChI Key: KSMPMTAJHINNDS-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride is a chemical compound that belongs to the class of furoates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and two methyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the furan ring are reacted together.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.

Scientific Research Applications

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(aminomethyl)-2,5-dimethyl-3-thiophene hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 4-(aminomethyl)-2,5-dimethyl-3-pyrrole hydrochloride: Contains a pyrrole ring instead of a furan ring.

Uniqueness

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11;/h4-5,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMPMTAJHINNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1CN)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride
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Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride
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Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride
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Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride
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Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride
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Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride

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